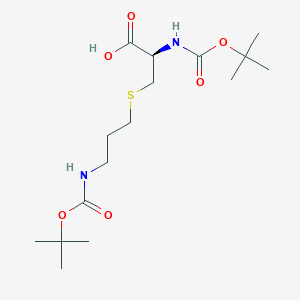

Boc-cys(3-(boc-amino)-propyl)-oh

Description

BenchChem offers high-quality Boc-cys(3-(boc-amino)-propyl)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-cys(3-(boc-amino)-propyl)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6S/c1-15(2,3)23-13(21)17-8-7-9-25-10-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMHHTYCWGVAML-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Applications of S-Alkylated Cysteine Derivatives in Peptide Synthesis

Executive Summary

The sulfhydryl group of cysteine (Cys) is the most nucleophilic functional group among the 20 canonical amino acids, serving as a linchpin for protein folding, catalytic activity, and post-translational modification. In synthetic peptide chemistry, controlling this reactivity via S-alkylation is not merely a protective measure but a strategic tool.

This guide details the technical application of S-alkylated cysteine derivatives—ranging from temporary protecting groups (Trt, Acm) to permanent structural modifications (staples, lipid anchors). It focuses on high-fidelity workflows for regioselective disulfide bond formation , Native Chemical Ligation (NCL) , and peptide macrocyclization , designed for senior researchers in drug discovery.

The Landscape of S-Alkylated Derivatives

S-alkylated derivatives in peptide synthesis are categorized by their lability and application. The choice of derivative dictates the synthetic strategy, particularly when engineering multiple disulfide bridges or chemoselective ligations.

Table 1: Comparative Stability & Removal of S-Alkylated Cysteine Derivatives

| Derivative | Structure/Type | Acid Stability (TFA) | Removal/Oxidation Conditions | Primary Application |

| Trityl (Trt) | Triphenylmethyl | Labile (removed in 95% TFA) | 1% TFA (dilute) or Iodine (oxidative) | Standard Fmoc-SPPS; 1st disulfide bridge. |

| Acm | Acetamidomethyl | Stable | Iodine (I₂), Tl(III), or Pd(II) | Orthogonal protection; 2nd disulfide bridge. |

| Mob | 4-Methoxybenzyl | Stable (requires HF or TFMSA) | HF (anhydrous) or harsh acid | Boc-SPPS; highly stable intermediate storage. |

| StBu | tert-butylthio | Stable | Reduction (DTT, | Orthogonal protection; thiolysis. |

| tBu | tert-butyl | Ultra-Stable | Hg(OAc)₂ or DMSO/TFA (harsh) | Permanent blocking or 3rd bridge (rare). |

| Thz | Thiazolidine | Stable | Methoxyamine (ring opening) | N-terminal Cys masking in NCL. |

Application I: Regioselective Disulfide Bond Engineering

The most critical application of S-alkylated derivatives is the controlled formation of multiple disulfide bonds (e.g., in conotoxins or insulin analogs). Random oxidation of a peptide with four free cysteines results in three possible isomers (scrambling). Using an orthogonal Trt/Acm strategy forces a specific connectivity.

The Orthogonal Trt/Acm Strategy

This strategy relies on the differential stability of the Trityl (acid-labile) and Acetamidomethyl (acid-stable, iodine-labile) groups.

Mechanism:

-

Resin Cleavage: TFA removes the resin and Trt groups, leaving free thiols (Cys-SH) and protected Cys(Acm).

-

First Oxidation: Mild oxidation (Air/DMSO) forms the first disulfide between the free thiols.[1]

-

Second Oxidation: Iodine treatment attacks the sulfur of the Acm group, displacing the acetamide moiety and facilitating direct disulfide formation with a second Cys(Acm).

Visualization: Orthogonal Disulfide Workflow

Caption: Step-wise formation of two disulfide bonds using the Trt/Acm orthogonal protection strategy.

Experimental Protocol: Iodine-Mediated Cys(Acm) Oxidation

Objective: Form a disulfide bond between two Cys(Acm) residues in a monocyclic peptide.

Reagents:

Procedure:

-

Dissolution: Dissolve the monocyclic peptide (containing Cys(Acm)) in a mixture of AcOH:H₂O (4:1) or MeOH:H₂O (4:1) at a concentration of 0.5–1.0 mg/mL. Note: High dilution prevents intermolecular dimerization.

-

Oxidation: Add 10 equivalents of Iodine (I₂) (dissolved in MeOH) in one portion. The solution should turn dark brown.

-

Reaction: Stir vigorously at room temperature for 30–60 minutes. Monitor by HPLC (shift in retention time) and MS (loss of 2 × Acm mass: -142 Da + loss of 2H).

-

Quenching: Add 1M Ascorbic Acid dropwise until the solution becomes colorless (reduction of excess I₂ to I⁻).

-

Isolation: Dilute with water, lyophilize, or purify directly via preparative HPLC.

Expert Insight: If Tryptophan (Trp) is present, Iodine can cause over-oxidation. Mitigation: Perform the reaction in the presence of excess free Tryptophan or Anisole as a scavenger, or keep the reaction time strictly under 15 minutes.

Application II: Native Chemical Ligation (NCL)

S-alkylation plays a pivotal role in NCL, specifically through the use of Thiazolidine (Thz) . Thz acts as a "masked" N-terminal cysteine.

The Challenge: NCL requires an N-terminal Cys.[7][8][9] If a protein requires the ligation of multiple fragments (e.g., Fragment A + Fragment B + Fragment C), the middle fragment (B) must have a C-terminal thioester and an N-terminal Cys. However, the N-terminal Cys of Fragment B would cyclize with its own thioester (polymerization).

The Solution: The N-terminal Cys of Fragment B is protected as Thz (S-alkylated with formaldehyde).

-

Ligation 1: Fragment A (Thioester) + Fragment B (Thz-Cys...Thioester). No reaction at Thz.

-

Deprotection: Treat ligated A-B with Methoxyamine at pH 4. This opens the Thz ring, revealing the free N-terminal Cys.

-

Ligation 2: A-B (Free Cys) + Fragment C (Thioester)

Full Protein.

Visualization: Thiazolidine Unmasking Mechanism

Caption: Activation of Thiazolidine-protected Cysteine for sequential Native Chemical Ligation.

Application III: Peptide Stapling & Macrocyclization

Beyond protection, permanent S-alkylation is used to "staple" peptides into alpha-helical conformations to improve cell permeability and proteolytic stability.

Bis-Alkylation Strategy:

Instead of forming a disulfide (which is reducible in the cytosol), two cysteine residues at positions

Common Linkers:

-

m-Xylene: Reacts with Cys to form a stable thioether bridge.

-

Perfluoroaromatics: React via nucleophilic aromatic substitution (

).

Protocol: Cysteine Stapling with

-

Peptide Prep: Synthesize peptide with Cys residues at

. Cleave from resin (Trt removal) but do not oxidize. -

Buffer: Dissolve peptide in 20 mM Ammonium Bicarbonate (pH 8.0) / Acetonitrile (1:1).

-

Stapling: Add 1.5 equivalents of

-Dibromo-m-xylene (dissolved in DMF). -

Reaction: Stir for 2 hours. The reaction is irreversible.

-

Result: A rigidified, cell-permeable peptide staple.

Troubleshooting & Expert Insights (E-E-A-T)

Racemization of Cysteine

Problem: During SPPS coupling, the acidity of the

-

Use DIC/Oxyma as coupling reagents (lower racemization than HATU).

-

Avoid pre-activation of Cys. Add the base (DIPEA/Collidine) last.

-

Use Collidine (TMP) instead of DIPEA; it is a weaker base and reduces proton abstraction.

-Elimination

Problem: Strong bases (e.g., 20% Piperidine used for Fmoc removal) can cause

-

Use Cys(Trt) over Cys(Acm) for C-terminal residues (steric bulk protects against elimination).

-

Use DBU-free deprotection cocktails (e.g., Piperidine/Formic acid) if elimination is observed.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[10][11][12] Chemical Reviews. Link

-

Postma, T. M., & Albericio, F. (2014). "Dithiol-Based Protecting Groups for Cysteine." Organic Letters. Link

-

Dawson, P. E., et al. (1994). "Synthesis of Proteins by Native Chemical Ligation." Science. Link

-

Góngora-Benítez, M., et al. (2014). "Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide." Biopolymers.[13] Link

-

Fairlie, D. P., & de Araujo, A. D. (2016).[13] "Stapling peptides using cysteine crosslinking." Biopolymers.[13] Link

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. peptide.com [peptide.com]

- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 9. Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biotage.com [biotage.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Review stapling peptides using cysteine crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Amine Functionalization: Direct Thialysine Incorporation vs. Post-Synthetic Cysteine Modification

The following technical guide details the strategic implementation of amine-functionalized cysteine analogs versus post-synthetic cysteine modification.

Executive Summary

In peptide therapeutics and peptidomimetic design, the introduction of a primary amine on a side chain—often to serve as a conjugation handle, solubility enhancer, or lysine mimic—presents a classic "Build vs. Modify" decision.

This guide compares two distinct methodologies for introducing a 3-aminopropyl-cysteine moiety (often referred to as 4-thialysine or

-

The Direct Route: Using the pre-functionalized building block Boc-Cys(3-(boc-amino)-propyl)-OH .

-

The Indirect Route: Using Boc-Cys(Trt)-OH followed by post-synthetic S-alkylation.

Recommendation: Use the Direct Route for N-terminal functionalization or solution-phase synthesis where stoichiometric precision is paramount. Use the Indirect Route only when cost is the primary driver or when the amine handle requires a variable linker length not commercially available as a pre-made amino acid.

Part 1: Technical Analysis of the Reagents

The Direct Route: Boc-Cys(3-(boc-amino)-propyl)-OH

This reagent is a "Thialysine" derivative. Structurally, it is a cysteine where the thiol hydrogen is replaced by a 3-(tert-butoxycarbonylamino)propyl group.

-

Mechanism: The amine is already covalently bound to the sulfur via a stable thioether linkage.

-

Deprotection Dynamics (Critical):

-

This molecule contains two Boc groups: one on the

-amine and one on the side-chain amine. -

In Boc-SPPS (TFA/HF): Treatment with TFA removes both Boc groups simultaneously.

-

Implication: If used within a peptide sequence during Boc-SPPS, the side-chain amine will be exposed after the first deprotection cycle, leading to uncontrolled branching or acylation during subsequent coupling steps.

-

Application Constraint: This reagent is strictly suitable for N-terminal incorporation (as the final residue) or Solution Phase synthesis where the next step involves global deprotection.

-

The Indirect Route: Boc-Cys(Trt)-OH

This is a standard cysteine building block with a Trityl (Trt) protecting group on the sulfur.

-

Mechanism: The Trityl group protects the thiol during elongation.

-

Deprotection: In standard Boc-SPPS, the S-Trt group is removed during the final HF cleavage step, yielding a free thiol (-SH).

-

Amine Introduction: The free thiol must undergo a post-synthetic chemoselective alkylation reaction (e.g., with

-(3-bromopropyl)phthalimide or 3-bromopropylamine) to generate the desired amine functionality.

Part 2: Comparative Decision Matrix

| Feature | Direct Route (Pre-functionalized) | Indirect Route (Cys-Alkylation) |

| Precision | High. 100% defined stoichiometry. | Variable. Risks incomplete alkylation or over-alkylation. |

| Atom Economy | High. No excess alkylating reagents needed. | Low. Requires excess alkyl halides and purification. |

| Sequence Position | N-Terminal Only (in Boc-SPPS). | Any position (Internal or Terminal). |

| Side Reactions | Negligible (if used correctly). | High risk of S-oxidation or disulfide formation. |

| Cost | High ( | Low ($).[1] Commodity reagents. |

| Workflow | Coupling | Coupling |

Part 3: Experimental Protocols

Protocol A: Direct Incorporation (N-Terminal)

Use this protocol for attaching the amine handle to the N-terminus of a resin-bound peptide.

Reagents:

-

Boc-Cys(3-(boc-amino)-propyl)-OH (3 eq)

-

HBTU or HATU (2.9 eq)

-

DIEA (6 eq)

-

DMF (Solvent)[2]

Procedure:

-

Activation: Dissolve the amino acid and coupling agent (HBTU) in DMF. Add DIEA and activate for 2 minutes.

-

Coupling: Add the activated solution to the deprotected resin-bound peptide (free amine). Shake for 45–60 minutes at room temperature.

-

Washing: Drain and wash resin with DMF (

) and DCM ( -

Verification: Perform a Kaiser test. A negative (yellow) result indicates successful coupling.

-

Cleavage: Treat resin with HF/Anisole (9:1) at 0°C for 1 hour. This removes the resin linker, the

-Boc, and the side-chain Boc simultaneously, releasing the free amine-functionalized peptide.

Protocol B: Indirect Amine Introduction (Post-Synthetic Alkylation)

Use this protocol to convert a Cysteine residue into a Thialysine analog after peptide cleavage.

Reagents:

-

Purified Peptide containing free Cysteine (lyophilized)

-

3-Bromopropylamine hydrobromide (10–20 eq)

-

Ammonium Bicarbonate buffer (pH 8.0) or Phosphate Buffer (pH 7.5) with TCEP.

Procedure:

-

Reduction: Dissolve peptide (1 mM) in degassed buffer (pH 7.5–8.0). Add TCEP (1.5 eq) to ensure the cysteine is reduced (free -SH) and prevent disulfide dimerization. Incubate for 20 mins.

-

Alkylation: Add 3-Bromopropylamine hydrobromide (dissolved in water/buffer). Adjust pH back to 8.0 if necessary.

-

Reaction: Stir under nitrogen/argon at Room Temperature for 2–4 hours. Monitor by HPLC/MS.

-

Note: The reaction relies on the nucleophilicity of the thiolate. High pH (>9) increases rate but risks side reactions on Lysine residues (if present).

-

-

Quenching: Acidify with dilute TFA to pH < 3 to stop the reaction.

-

Purification: Immediately purify via preparative RP-HPLC to remove excess alkylating agent and salts.

Part 4: Visualization of Pathways

The following diagram illustrates the decision logic and chemical flow for both strategies.

Figure 1: Workflow comparison between direct incorporation of thialysine building blocks vs. post-synthetic alkylation of cysteine.

References

-

Thialysine Synthesis and Properties. National Institutes of Health (PubChem). S-(2-Aminoethyl)-L-cysteine (Thialysine) Compound Summary. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Strategies for Boc Deprotection in S-(3-aminopropyl)cysteine Derivatives

Executive Summary & Core Directive

The deprotection of tert-butyloxycarbonyl (Boc) groups from S-(3-aminopropyl)cysteine [Cys(Ap)] presents a specific chemoselective challenge. While the Boc group is acid-labile, the presence of the thioether linkage in the side chain creates a highly nucleophilic site susceptible to alkylation by the generated tert-butyl cations.

This guide provides a validated protocol for the removal of Boc groups from Cys(Ap) residues, applicable to both Solid-Phase Peptide Synthesis (SPPS) cleavage and solution-phase synthesis. The methodology prioritizes the suppression of S-tert-butylation (mass anomaly +56 Da) and the prevention of thioether oxidation.

Mechanistic Insight and Chemical Challenges

The Chemistry of Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction (Acidolysis). Upon treatment with Trifluoroacetic acid (TFA), the Boc group fragments into CO₂, isobutene, and the free amine. However, in the condensed phase, the tert-butyl carbocation (

The Thioether Vulnerability

Unlike standard Cysteine (which is usually protected as a trityl thioether or disulfide), S-(3-aminopropyl)cysteine contains a permanent thioether linkage. Thioethers are "soft" nucleophiles. Without adequate scavenging, the

Visualizing the Pathway

The following diagram illustrates the competition between the desired scavenging pathway and the undesired alkylation of the Cys(Ap) sulfur.

Figure 1: Mechanistic pathway of Boc acidolysis showing the critical role of scavengers in intercepting the tert-butyl cation to prevent thioether alkylation.[1]

Critical Parameters and Reagent Selection

To ensure quantitative deprotection without side reactions, the "Cleavage Cocktail" must be rigorously composed.

Scavenger Selection Table

The choice of scavenger is dictated by the specific vulnerability of the Cys(Ap) residue.

| Component | Role | Recommended Conc. | Why it is essential for Cys(Ap) |

| TFA | Acid Source | 82.5% - 90% | Drives the elimination of the Boc group. |

| 1,2-Ethanedithiol (EDT) | Thiol Scavenger | 2.5% - 5.0% | Critical. The most effective scavenger for t-butyl cations. Prevents S-alkylation. |

| Thioanisole | Auxiliary Scavenger | 5.0% | Accelerates removal of Pbf/Pmc (if Arg is present) and protects Met/Cys via soft-soft interaction. |

| Phenol | Aromatic Scavenger | 5.0% | Protects Tyrosine and Tryptophan residues (if present). |

| Water | Hydrolysis | 2.5% - 5.0% | Necessary to quench the carbocation and facilitate hydrolysis of intermediates. |

| TIPS (Triisopropylsilane) | Hydride Source | 1.0% - 2.5% | Reduces potential oxidized species; alternative to EDT if odor is prohibitive (less effective for Cys). |

Recommendation: Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for any peptide containing Cys(Ap).

Experimental Protocols

Protocol A: Global Deprotection & Cleavage (SPPS Context)

Use this protocol if the Cys(Ap) residue is part of a peptide chain attached to a resin (e.g., Rink Amide or Wang).

Materials:

-

Dry Peptide-Resin[2]

-

Reagent K Components (Freshly prepared)

-

Cold Diethyl Ether (or MTBE)

-

Sintered glass funnel (Medium porosity)

Workflow:

-

Preparation of Cocktail: In a fume hood, prepare Reagent K :

-

Reaction:

-

Place the dry resin in a round-bottom flask or cleavage vessel.[2]

-

Add Reagent K (Ratio: 10–20 mL cocktail per 1 gram of resin).

-

Stir: Cap and agitate gently at Room Temperature (20–25°C) for 2.5 to 3 hours .

-

Caution: Do not exceed 4 hours as thioether stability decreases over time in high acid.

-

-

Precipitation:

-

Filter the resin through the sintered glass funnel into a 50 mL centrifuge tube.

-

Wash the resin with 1–2 mL of fresh TFA.

-

Concentrate the filtrate under a stream of Nitrogen (

) to approximately 20% of its original volume. -

Add ice-cold Diethyl Ether (approx. 10x volume of the TFA solution) to precipitate the peptide.[2]

-

-

Isolation:

-

Centrifuge at 3000 x g for 5 minutes at 4°C.

-

Decant the supernatant (contains scavengers and Boc byproducts).

-

Resuspend the pellet in fresh cold ether and repeat centrifugation 2 more times (Total 3 washes).

-

Dry the pellet under vacuum.[2]

-

Protocol B: Solution Phase Deprotection (Monomer/Small Molecule)

Use this protocol for isolated intermediates, e.g., Boc-Cys(Ap)-OMe.

-

Dissolution: Dissolve the Boc-protected compound in Dichloromethane (DCM) (Concentration ~0.1 M).

-

Scavenger Addition: Add TIPS (2.0 equivalents) or Dithiothreitol (DTT) (2.0 equivalents).

-

Note: In solution phase, DTT is often easier to remove during workup than EDT.

-

-

Acidolysis: Add an equal volume of TFA dropwise at 0°C.

-

Reaction: Warm to Room Temperature and stir for 30–60 minutes. Monitor by TLC or LC-MS.[5]

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

Workflow Visualization

Figure 2: Step-by-step workflow for the global deprotection and isolation of Cys(Ap) peptides using Reagent K.

Troubleshooting & Quality Control

Mass Spectrometry Anomalies

-

Observation: Mass = Expected + 56 Da.

-

Cause: S-tert-butylation.[1][6] The scavenger load was insufficient, or the reaction time was too long.

-

Remedy: While difficult to reverse on the thioether, treating the peptide with TFMSA (Trifluoromethanesulfonic acid) and EDT can sometimes cleave the S-tBu bond, though this is harsh. Prevention is the only reliable cure.

Oxidation Products

-

Observation: Mass = Expected + 16 Da.

-

Cause: Oxidation of the thioether sulfur to sulfoxide (

). -

Remedy: Treat the crude peptide with NH₄I (Ammonium Iodide) and Dimethyl Sulfide (DMS) in TFA for 30 minutes to reduce the sulfoxide back to the thioether.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[4] International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile protecting groups from peptides with particular reference to the tert-butyl group.[7] International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. peptide.com [peptide.com]

- 3. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Cleavage Cocktails for Peptides Containing S-Alkylated Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine's unique sulfhydryl group is pivotal for peptide structure and function, enabling disulfide bridging, bioconjugation, and other essential modifications. During solid-phase peptide synthesis (SPPS), this reactive thiol is protected by an S-alkyl group, most commonly the acid-labile trityl (Trt) group. The final cleavage step, which deprotects the amino acid side chains and releases the peptide from the resin, presents a critical challenge. The generation of reactive carbocations during acidolysis can lead to significant side reactions, including re-alkylation of the newly deprotected cysteine and oxidation. This application note provides a detailed guide to understanding the mechanisms of these side reactions and presents optimized cleavage cocktails and protocols to ensure the high-fidelity synthesis of cysteine-containing peptides.

The Chemistry of Cysteine Cleavage: A Mechanistic Overview

The final step in Fmoc-based SPPS is the treatment of the peptide-resin with a strong acid, typically Trifluoroacetic Acid (TFA). This process is designed to cleave the ester or amide bond anchoring the peptide to the solid support and simultaneously remove the acid-labile side-chain protecting groups.

However, this process generates a high concentration of reactive electrophiles, primarily carbocations. These cations originate from the protecting groups (e.g., the trityl cation from Cys(Trt) or the tert-butyl cation from Asp(OtBu), Ser(tBu), etc.) and, in some cases, from the resin linker itself (e.g., the p-hydroxybenzyl cation from Wang resin)[1][2][3]. The deprotected cysteine thiol, being a potent nucleophile, is highly susceptible to attack by these carbocations, leading to unwanted and often irreversible side reactions.

Key Side Reactions During Cysteine Peptide Cleavage:

-

S-tert-butylation: The tert-butyl (tBu) cation, liberated from other protected amino acids, can alkylate the cysteine thiol, resulting in a mass increase of +56 Da in the final peptide. This is one of the most common and problematic side reactions[4].

-

S-alkylation from Resin Linkers: When using linkers like the Wang resin, acid cleavage can release resin-derived cations. The p-hydroxybenzyl cation, for instance, can alkylate the cysteine, particularly when it is the C-terminal residue[1][2][5].

-

Oxidation: The free thiol is readily oxidized, especially when exposed to air, forming intermolecular or intramolecular disulfide bonds that lead to dimers and other oligomers. Further oxidation can yield sulfenic, sulfinic, or sulfonic acids[6].

The goal of a well-designed cleavage cocktail is to direct the reaction toward the desired product by efficiently neutralizing these side reactions.

Figure 1: Competing reaction pathways during the TFA cleavage of a Cys(Trt)-containing peptide and the role of scavengers in mitigating side product formation.

Designing the Optimal Cleavage Cocktail: The Role of Scavengers

Scavengers are nucleophilic reagents added to the TFA cleavage mixture to trap reactive cations and maintain a reducing environment. The choice and combination of scavengers are critical and depend on the specific amino acids present in the peptide sequence.

Common Scavengers and Their Functions

| Scavenger | Primary Function(s) | Target Side Reaction(s) | Typical % (v/v) |

| Triisopropylsilane (TIS) | Potent scavenger for trityl cations. Also a mild reducing agent. | Prevents re-attachment of Trityl groups. Can help reduce Met(O). | 2.5 - 5% |

| 1,2-Ethanedithiol (EDT) | Cation scavenger and strong reducing agent. | Prevents S-alkylation from resin fragments and t-butyl cations. Prevents oxidation. | 2.5% |

| Dithiothreitol (DTT) | Strong reducing agent. | Prevents oxidative disulfide bond formation. | 1% (w/v) |

| Water (H₂O) | Scavenger for tert-butyl cations. | S-tert-butylation. | 2.5 - 5% |

| Thioanisole | "Soft" nucleophile, effective scavenger for various cations. | S-tert-butylation; aids in Arg(Pbf) deprotection. | 2.5 - 10% |

| Dimethyl Sulfide (DMS) | Volatile thioether scavenger. | S-tert-butylation. | 5 - 10% |

Causality Behind Scavenger Choices:

-

Why use TIS? The trityl cation is stable and can readily re-alkylate the cysteine thiol. TIS irreversibly reduces the trityl cation to triphenylmethane, driving the deprotection reaction to completion. It is considered essential for any peptide containing Cys(Trt).

-

Why use Thiol Reagents (EDT/DTT)? The primary role of EDT and DTT is to maintain a reducing environment, preventing the free thiol from oxidizing to form disulfide-linked dimers[6][7]. EDT has the added benefit of being a very effective scavenger for the cations generated from Wang resin, significantly reducing this specific side reaction[5].

-

Why use Thioethers (Thioanisole/DMS)? While water and TIS can trap some tert-butyl cations, they are often insufficient when multiple tBu-protected residues are present. Thioethers like thioanisole and DMS are more effective at scavenging these cations, thereby minimizing S-tert-butylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for cleaving peptides containing S-alkylated cysteine residues. All manipulations involving TFA and thiol scavengers should be performed in a well-ventilated fume hood.

Figure 2: General experimental workflow for peptide cleavage and precipitation.

Protocol 1: General Purpose Cleavage for Cys(Trt)-Containing Peptides

This robust cocktail, often referred to as "Reagent K," is suitable for most sequences containing Cys, Met, Trp, and Tyr residues and is effective at preventing many common side reactions[8].

Materials:

-

Peptide-bound resin (dried)

-

TFA (high purity)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water (deionized)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Reaction vessel (e.g., fritted syringe)

-

Centrifuge tubes

Cleavage Cocktail (Reagent K Formulation):

-

TFA: 92.5%

-

TIS: 2.5%

-

EDT: 2.5%

-

H₂O: 2.5%

Procedure:

-

Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

-

Prepare the cleavage cocktail by carefully combining the reagents. For a 0.1 mmol synthesis, prepare 10 mL of the cocktail.

-

Add the cleavage cocktail to the resin. Ensure the resin is fully suspended.

-

Allow the reaction to proceed for 2-3 hours at room temperature, with occasional agitation.

-

Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

-

Wash the resin once with a small volume (1-2 mL) of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing ~40 mL of ice-cold diethyl ether.

-

A white precipitate of the peptide should form. Let the mixture stand at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the suspension (e.g., 3500 rpm for 5 min) to pellet the peptide[9].

-

Carefully decant the ether.

-

Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and re-centrifuging. Repeat this wash step one more time.

-

After the final decantation, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Advanced Two-Step Cleavage to Mitigate S-tert-Butylation

For peptides that are highly susceptible to S-tert-butylation (e.g., those with multiple Ser(tBu), Thr(tBu), or Asp(OtBu) residues), a two-step cleavage strategy has proven highly effective[10][4]. This method controls the rate of tBu cation generation.

Materials:

-

Same as Protocol 1, with the addition of Thioanisole and Dimethyl Sulfide (DMS).

-

Dithiothreitol (DTT)

Cleavage Cocktails:

-

Step 1 Cocktail (Lower TFA):

-

TFA: 70%

-

TIS: 5%

-

H₂O: 5%

-

Thioanisole: 10%

-

DMS: 10%

-

DTT: 1% (w/v)

-

-

Step 2 Addition:

-

Neat TFA

-

Procedure:

-

Place the dried peptide-resin into a reaction vessel.

-

Prepare and add the Step 1 Cocktail to the resin (10 mL for 0.1 mmol).

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%. For an initial 10 mL cocktail, this would involve adding ~1.5 - 2.0 mL of neat TFA.

-

Continue the cleavage reaction for an additional 1.5 - 2 hours at room temperature.

-

Proceed with filtration, precipitation, and washing as described in Protocol 1 (Steps 5-12).

The rationale for this protocol is that the initial lower TFA concentration allows for the slow release of tBu cations, which are efficiently trapped by the high concentration of scavengers (Thioanisole, DMS). The subsequent increase in TFA concentration ensures the complete cleavage of more resistant protecting groups like Arg(Pbf)[10].

Troubleshooting Guide

| Observed Problem | Likely Cause(s) | Recommended Solution(s) |

| Mass peak at M+56 | S-tert-butylation of Cysteine. | The standard cocktail is insufficient. Use the Two-Step Cleavage Protocol (Protocol 2) with thioanisole and DMS to more effectively scavenge tBu cations[10][4]. |

| Significant dimer/oligomer peaks | Oxidation of the free cysteine thiol. | Ensure a reducing agent is present in the cocktail. 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) are essential[6]. Perform precipitation under an inert atmosphere (e.g., nitrogen) if possible. |

| Mass peak at M+106 (approx.) | S-alkylation by a p-hydroxybenzyl group from Wang resin. | This side reaction is prevalent with C-terminal Cys on Wang resin. Ensure the cleavage cocktail contains at least 2.5% EDT , which is particularly effective at minimizing this adduct[1][5]. |

| Incomplete removal of Trityl group | Insufficient scavenging of the Trityl cation, allowing the reversible reaction to proceed. | Ensure Triisopropylsilane (TIS) is present at 2.5-5% in the cocktail. TIS is the most effective scavenger for the Trityl cation. Increase cleavage time if necessary. |

| Low peptide yield after precipitation | Peptide is soluble in ether; Incomplete cleavage. | Ensure the ether is ice-cold and allow sufficient time for precipitation at -20°C. Use MTBE as an alternative to diethyl ether. Verify cleavage time and TFA concentration are adequate for the sequence. |

Conclusion

The successful cleavage of peptides containing S-alkylated cysteine hinges on a scientifically grounded approach to cocktail design. A thorough understanding of the potential side reactions—namely re-alkylation by carbocations and oxidation—allows for the rational selection of scavengers. For routine synthesis, a general-purpose cocktail containing TFA, TIS, water, and EDT provides a robust foundation. For more challenging sequences prone to S-tert-butylation, a specialized two-step protocol with enhanced scavengers is a field-proven solution. By implementing these detailed protocols and troubleshooting guides, researchers can significantly improve the fidelity, purity, and yield of their synthetic cysteine-containing peptides.

References

-

Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved February 12, 2026, from [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]

-

Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

-

Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(3), 767–776. [Link]

- This reference was not directly cited in the text body but supports general knowledge.

-

Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

- This reference was not directly cited in the text body but supports general knowledge.

- This reference was not directly cited in the text body but supports general knowledge.

-

Mthembu, S. N., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Supporting Information. ACS Publications. [Link]

-

Pearson, A. D., & Van Vranken, D. L. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. [Link]

-

CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. Retrieved February 12, 2026, from [Link]

- This reference was not directly cited in the text body but supports general knowledge.

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. Retrieved February 12, 2026, from [Link]

- This reference was not directly cited in the text body but supports general knowledge.

- This reference was not directly cited in the text body but supports general knowledge.

- This reference was not directly cited in the text body but supports general knowledge.

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]

- 6. biotage.com [biotage.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. peptide.com [peptide.com]

- 9. cem.de [cem.de]

- 10. pubs.acs.org [pubs.acs.org]

Boc-Cys(3-(boc-amino)-propyl)-OH coupling conditions with HBTU/DIEA

Application Note & Protocol Guide

Topic: Boc-Cys(3-(boc-amino)-propyl)-OH Coupling with HBTU/DIEA

Abstract

This document provides a comprehensive technical guide for the efficient coupling of the sterically demanding, dual-protected amino acid, Boc-Cys(3-(boc-amino)-propyl)-OH , utilizing the HBTU/DIEA activation system. We delve into the underlying reaction mechanism, outline strategies to mitigate common side reactions, and present detailed, field-proven protocols for both solution-phase and solid-phase peptide synthesis (SPPS). This guide is intended for researchers and professionals in peptide chemistry and drug development, offering the technical depth required to optimize coupling yields and ensure the synthesis of high-purity target molecules.

Introduction and Scientific Context

The formation of an amide bond is the cornerstone of peptide synthesis. The choice of coupling reagent is paramount, especially when dealing with structurally complex or sterically hindered amino acids. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a highly efficient aminium-based coupling reagent, prized for its ability to facilitate rapid reactions under mild conditions while minimizing racemization.[1][2]

The target amino acid, Boc-Cys(3-(boc-amino)-propyl)-OH , presents a unique challenge. Its structure incorporates two bulky tert-Butoxycarbonyl (Boc) protecting groups—one on the α-amine and another on the terminal amine of the propyl side chain. This dual protection and the extended side chain demand a robust and highly efficient coupling strategy to overcome potential steric hindrance and achieve high conversion rates. The HBTU/DIEA system is exceptionally well-suited for this task, providing the necessary reactivity to drive the reaction to completion.

The HBTU/DIEA Coupling Mechanism

Understanding the reaction pathway is critical for optimizing conditions and troubleshooting. The coupling proceeds via a multi-step mechanism involving base-mediated deprotonation and carboxyl activation.

-

Deprotonation: The non-nucleophilic base, N,N-Diisopropylethylamine (DIEA), deprotonates the carboxylic acid of Boc-Cys(3-(boc-amino)-propyl)-OH, forming a highly reactive carboxylate anion.[2][3]

-

Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HBTU. This forms a transient, unstable O-acylisourea intermediate.

-

Active Ester Formation: The intermediate rapidly rearranges to form a more stable and highly reactive HOBt (1-hydroxybenzotriazole) active ester. This step is crucial for minimizing side reactions like racemization.[2][4]

-

Nucleophilic Attack & Amide Bond Formation: The free primary or secondary amine of the coupling partner attacks the carbonyl carbon of the HOBt active ester. This forms a tetrahedral intermediate that collapses to yield the desired amide bond, releasing HOBt and the byproduct, tetramethylurea.[2][4]

Caption: HBTU activation of a carboxylic acid and subsequent amide bond formation.

Potential Side Reactions & Mitigation Strategies

While highly efficient, the HBTU system is not without potential pitfalls. Awareness and proactive control are key to ensuring high purity of the final product.

Guanidinylation

This is the most common side reaction, where excess HBTU reacts directly with a free amine (e.g., the N-terminus of a peptide chain), forming a stable tetramethylguanidinium cap (+98 Da mass shift).[5][6] This terminates chain elongation and is irreversible under standard synthesis conditions.

Caption: Guanidinylation side reaction leading to chain termination.

Racemization

Cysteine derivatives are particularly susceptible to racemization at the α-carbon during activation.[7] HBTU inherently suppresses racemization through the formation of the HOBt ester, but conditions must be carefully controlled.

Mitigation Summary

The following table summarizes key strategies to minimize side reactions and ensure a successful coupling.

| Potential Issue | Primary Cause(s) | Recommended Mitigation Strategy | Reference |

| Guanidinylation | Excess HBTU relative to the carboxylic acid. | Use near-stoichiometric amounts of HBTU (0.95-1.0 eq. relative to the acid). Pre-activate the acid with HBTU for 1-5 minutes before adding to the amine component. | [5][6] |

| Racemization | Over-activation; prolonged exposure to base. | Minimize pre-activation time. Maintain a reaction temperature of 0°C to room temperature. Consider using a weaker base like N-methylmorpholine (NMM) in highly sensitive cases. | [5][8] |

| Incomplete Coupling | Steric hindrance; insufficient reagent activity; moisture. | Increase coupling time (up to 2-4 hours). Use a slight excess of reagents (e.g., 1.2 eq.). Ensure all solvents and reagents are anhydrous. | [9] |

| Side-Chain Dehydration | (Primarily for Asn/Gln) Activation can lead to nitrile formation. | Not applicable for Boc-Cys(3-(boc-amino)-propyl)-OH, but a critical consideration for other residues. Use of side-chain protected derivatives (e.g., Fmoc-Asn(Trt)-OH) is standard practice. | [5] |

Properties of Boc-Cys(3-(boc-amino)-propyl)-OH

Proper handling begins with understanding the reagent's physical and chemical properties.

| Property | Value | Notes |

| Molecular Formula | C₁₆H₃₀N₂O₆S | Calculated value. |

| Molecular Weight | 378.48 g/mol | Calculated value. |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar protected amino acids.[10] |

| Solubility | Soluble in polar aprotic solvents (DMF, NMP, DMSO). Limited solubility in non-polar solvents. | Essential for preparing homogenous reaction mixtures.[10] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon). Keep desiccated. | The Boc groups are acid-labile, and the compound is sensitive to moisture. |

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HBTU may possess explosive properties under thermal analysis and should be handled with care.[1]

Protocol 1: Solution-Phase Coupling

This protocol is suitable for synthesizing dipeptides or conjugating the amino acid to a molecule in solution.

Materials:

-

Boc-Cys(3-(boc-amino)-propyl)-OH (1.0 eq.)

-

Amine component (e.g., amino acid ester HCl salt, 1.0 eq.)

-

HBTU (1.1 eq.)

-

DIEA (2.2 eq. if starting with HCl salt; 1.2 eq. for free amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Under an inert atmosphere, dissolve the Boc-Cys(3-(boc-amino)-propyl)-OH (1.0 eq.) and the amine component (1.0 eq.) in anhydrous DMF (to achieve a concentration of approx. 0.1 M).

-

Add DIEA (2.2 eq. for salt, 1.2 eq. for free amine) to the mixture and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve HBTU (1.1 eq.) in a minimal amount of anhydrous DMF.

-

Add the HBTU solution dropwise to the main reaction mixture. A slight yellow color may develop, which is normal.[11]

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) or LC-MS, monitoring for the disappearance of the starting materials and the appearance of the product mass.

-

Work-up:

-

Once complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid (aq.), saturated sodium bicarbonate (aq.), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol details the coupling onto a resin-bound peptide with a free N-terminal amine.

Caption: Workflow for coupling an amino acid during Solid-Phase Peptide Synthesis.

Materials:

-

Peptide-resin with free amine (1.0 eq.)

-

Boc-Cys(3-(boc-amino)-propyl)-OH (3.0 eq. relative to resin loading)

-

HBTU (2.9 eq.)

-

DIEA (6.0 eq.)

-

Anhydrous DMF

-

SPPS reaction vessel with shaker

Procedure:

-

Resin Preparation: If necessary, perform Fmoc or Boc deprotection of the N-terminal amine according to standard protocols. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).[5]

-

Pre-activation:

-

In a separate vessel, dissolve Boc-Cys(3-(boc-amino)-propyl)-OH (3.0 eq.) and HBTU (2.9 eq.) in anhydrous DMF.

-

Add DIEA (6.0 eq.) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes. Do not exceed 10 minutes to minimize potential side reactions.

-

-

Coupling:

-

Drain the DMF from the washed resin.

-

Immediately add the pre-activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring:

-

Take a small sample of resin beads, wash them thoroughly with DMF and ethanol.

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the reaction is complete.[5]

-

-

Post-Coupling:

-

If the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3-5x) and DCM (3x) to prepare for the next synthesis cycle or final cleavage.

-

If the Kaiser test is positive, a second coupling (recoupling) may be necessary. Drain, wash with DMF, and repeat steps 2-4.

-

References

-

HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

-

Dubey, L. V., & Dubey, I. Ya. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13-19. Retrieved from [Link]

-

Acid-Amine Coupling using HBTU. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Gilon, C., et al. (1991). Side-product formation during cyclization with HBTU on a solid support. Journal of Peptide Research, 38(6), 573-6. Retrieved from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49385-49391. Retrieved from [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

-

Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]

-

HBTU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Solid phase peptide synthesis: Has anyone encountered their pre-activation solution...turning orange or pink upon mixing? (2014). ResearchGate. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

-

Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-6. Retrieved from [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

-

How do I prepare HBTU in a coupling solution? (2020). ResearchGate. Retrieved from [Link]

-

N-tert-butyloxycarbonylcysteine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioorganica.org.ua [bioorganica.org.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields with Boc-Cys(3-(boc-amino)-propyl)-OH

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields and other common issues encountered when using Boc-Cys(3-(boc-amino)-propyl)-OH in peptide synthesis. The following question-and-answer format is designed to directly address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with Boc-Cys(3-(boc-amino)-propyl)-OH is showing a positive Kaiser test, indicating a low coupling yield. What are the likely causes and how can I improve it?

A positive Kaiser test (blue or purple beads) after coupling signifies the presence of unreacted primary amines on your solid-phase support, directly indicating a low coupling efficiency. With Boc-Cys(3-(boc-amino)-propyl)-OH, the primary culprit is often steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amino position, combined with the sizable 3-(boc-amino)-propyl side chain, can significantly impede the approach of the activated amino acid to the resin-bound amine.[1][2]

Troubleshooting Workflow for Low Coupling Efficiency:

Caption: Potential side reactions leading to product heterogeneity.

Detailed Explanations and Solutions:

-

Premature Side-Chain Boc Deprotection: The Boc group on the side-chain's primary amine is more stable to acid than the Nα-Boc group. [3]However, repeated exposure to TFA during the deprotection steps of subsequent amino acid additions can lead to partial removal of the side-chain Boc group. This results in a heterogeneous peptide population, with some chains having a free amine on the cysteine side chain.

-

Diagnosis: Look for a mass difference of -100 Da in your LC-MS data, corresponding to the loss of a Boc group.

-

Solution:

-

Use a milder deprotection cocktail for the Nα-Boc group, such as 25% TFA in DCM instead of 50%.

-

Minimize the deprotection time to the minimum required for complete removal of the Nα-Boc group (monitor with a chloranil test).

-

Consider thermal deprotection methods for the Nα-Boc group if your sequence and resin are compatible, as this can offer greater selectivity. [4]

-

-

-

Racemization of Cysteine: Cysteine is susceptible to racemization, particularly during the activation step in the presence of a strong base. [5]

-

Diagnosis: Chiral amino acid analysis or separation of diastereomers on a chiral HPLC column.

-

Solution:

-

Avoid prolonged pre-activation times.

-

Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.

-

Employ coupling reagent combinations known for low racemization, such as DIC/Oxyma.

-

-

-

Alkylation of the Cysteine Thiol: During the final TFA cleavage, the tert-butyl cations generated from the deprotection of Boc groups can alkylate the nucleophilic thiol group of cysteine. [5][6]This is a common side reaction for all cysteine-containing peptides.

-

Diagnosis: Look for a mass addition of +56 Da (tert-butyl group) in your LC-MS data.

-

Solution: Always use a scavenger cocktail during TFA cleavage. A standard and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). Triisopropylsilane (TIS) is also a very effective cation scavenger.

-

-

Intramolecular Cyclization: If the side-chain Boc group is prematurely removed, the now-free primary amine on the propyl side chain could potentially undergo an intramolecular reaction. While cyclization with the cysteine thiol is less likely, reaction with an activated C-terminus or a side chain of an acidic amino acid (e.g., Asp or Glu) could lead to cyclic byproducts. [1][2]

-

Diagnosis: This can be challenging to identify. Look for unexpected masses in your LC-MS data that do not correspond to simple additions or subtractions. Tandem MS (MS/MS) may be required to elucidate the structure.

-

Solution: The primary solution is to prevent the premature deprotection of the side-chain Boc group as described above.

-

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Boc-Cys(3-(boc-amino)-propyl)-OH using HATU

This protocol is recommended for overcoming the steric hindrance of the title compound.

-

Resin Swelling: Swell the resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

-

Activation Mixture Preparation: In a separate vessel, dissolve Boc-Cys(3-(boc-amino)-propyl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents).

-

Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

-

Monitoring: Perform a Kaiser test on a small sample of beads. If the test is positive, wash the resin with DMF and perform a second coupling (see FAQ 1).

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Final Cleavage and Deprotection

This protocol is designed to minimize side reactions during the final cleavage step.

-

Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Cool the cocktail on ice.

-

Cleavage Reaction: Add the cold cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide). Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.

References

-

Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]

-

Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved February 12, 2026, from [Link]

-

Wołczański, G., Płóciennik, H., & Lisowski, M. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(17), 11894–11904. [Link]

-

V, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(1). [Link]

-

Unusual fragmentation of derivatized cysteine-containing peptides. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

May, O., Ghaffar, T., & Jones, A. B. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1235–1242. [Link]

-

Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? (2019). ResearchGate. [Link]

-

Agami, C., Couty, F., & Lequesne, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. [Link]

-

HPLC Troubleshooting Guide. (n.d.). Retrieved February 12, 2026, from [Link]

-

Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved February 12, 2026, from [Link]

-

Peptide HPLC problems. (2021, March 9). Reddit. [Link]

-

V, S. (2018). Side reactions in peptide synthesis: An overview. [Link]

-

C-Terminal Cyclization with Amino Acid Side Chain Nucleophiles. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

-

Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptidic Acids with C-Terminal Cysteine. (2025). ResearchGate. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 12, 2026, from [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate. [Link]

-

Peptide fragmentation. (n.d.). Mascot. Retrieved February 12, 2026, from [Link]

-

Peptide ion fragmentation in mass spectrometry. (2011). [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2025). ResearchGate. [Link]

Sources

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. C-Terminal Cyclization with Amino Acid Side Chain Nucleophiles [ebrary.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing TFA salts from peptides containing Cys(3-aminopropyl) amines

This guide is structured as a specialized Technical Support Center resource, designed for immediate application by researchers encountering issues with cationic peptide salts.

Ticket Topic: Removing TFA salts from peptides containing Cys(3-aminopropyl) amines Ticket ID: TS-PEP-CYS3AP-001 Status: Open | Priority: High (Bioassay Interference Risk)

Executive Summary: The "Hidden Variable" in Bioassays

You are likely accessing this guide because your peptide—specifically one containing the thialysine mimic Cys(3-aminopropyl) —is exhibiting unexpected cytotoxicity, skewing cell viability data, or showing inconsistent solubility.

The Root Cause: Synthetic peptides purified via RP-HPLC are typically recovered as Trifluoroacetate (TFA) salts.[1][2] While TFA is excellent for separation, it is a potent cellular toxin. For peptides containing Cys(3-aminopropyl), the side chain acts as a primary amine (mimicking Lysine), creating a cationic site that tightly binds TFA anions.

The Solution: You must exchange the TFA counterion for a biocompatible anion (Chloride or Acetate) without degrading the sensitive thioether linkage in the Cys(3-aminopropyl) residue.

System Understanding: The Chemistry of Your Peptide

To troubleshoot effectively, you must understand the specific vulnerabilities of your molecule.

| Feature | Chemical Nature | Risk Factor during Salt Exchange |

| Cys(3-aminopropyl) | Thioether ( | Oxidation: The sulfur atom is susceptible to oxidation (sulfoxide formation) if handled in aerated buffers for long periods.Elimination: High pH (>9) can trigger |

| Amine Side Chain | Primary Amine ( | TFA Binding: Forms a strong ion pair with TFA. Simple lyophilization from water is insufficient to break this bond. |

| TFA Counterion | Strong Acid Anion | Toxicity: Inhibits cell proliferation, alters pH in unbuffered media, and can act as an allosteric modulator in some receptor assays. |

Troubleshooting & FAQs

Direct answers to the most common issues reported by our users.

Q1: "I lyophilized my peptide three times from water, but 19F NMR still shows TFA. Why?"

A: Lyophilization from water alone does not remove TFA. TFA forms a salt with the amine groups on your peptide (including the N-terminus and the 3-aminopropyl side chain). To remove it, you must displace it with a stronger acid (HCl) or use mass action (excess Acetate). You cannot simply "evaporate" the salt; you must exchange the anion.

Q2: "Will HCl degrade the Cys(3-aminopropyl) thioether?"

A: Generally, no, but concentration matters. Thioethers are stable in dilute acid. However, highly concentrated HCl (>100 mM) combined with heat can cause degradation. We recommend a "Gentle Exchange" protocol using 2–10 mM HCl to ensure the backbone and side-chain integrity while effectively protonating the amines to displace TFA.

Q3: "My peptide oxidized during the resin exchange. How do I prevent this?"

A: The resin exchange method keeps the peptide in solution longer, increasing exposure to dissolved oxygen.

-

Fix: Degas all buffers (Helium sparge or sonication under vacuum) before use.

-

Fix: Add a volatile antioxidant if permissible, or work strictly under Nitrogen/Argon.

-

Fix: Use the Lyophilization Protocol (Protocol A) instead, as it minimizes solution-phase time.

Validated Protocols

Protocol A: Gentle HCl Exchange (Lyophilization)

Best for: Small scales (<50 mg), high-value peptides, and preventing oxidation.

Principle: By dissolving the peptide in excess dilute HCl, the Chloride ions (

Materials:

Step-by-Step:

-

Dissolution: Dissolve the peptide in Milli-Q water at a concentration of approx. 1–5 mg/mL.

-

Acidification: Add 0.1 M HCl to the solution to achieve a final HCl concentration of 5–10 mM .

-

Note: Do not exceed 10 mM. The goal is to provide excess

without creating a harsh hydrolytic environment.

-

-

Equilibration: Allow to stand at room temperature for 1–2 minutes .

-

Freeze & Dry: Flash freeze in liquid nitrogen and lyophilize to dryness.

-

Repetition: Repeat steps 1–4 two more times.

-

Critical: The repetition is what drives the equilibrium toward the Chloride salt.

-

-

Final Wash: Re-dissolve in pure Milli-Q water (no HCl) and lyophilize one final time to remove any trapped excess HCl.

Protocol B: Anion Exchange Resin (Acetate/Chloride)

Best for: Larger scales (>50 mg) or when specific Acetate salts are required.

Materials:

-

Strong Anion Exchange Resin (e.g., Dowex 1x2 or equivalent quaternary ammonium resin).

-

Counterion Buffer: 1.0 M Sodium Acetate (for Acetate salt) OR 1.0 M NaCl (for Chloride salt).

Step-by-Step:

-

Resin Prep: Wash the resin with Methanol (to remove organic impurities) then rinse thoroughly with Milli-Q water.

-

Charging: Wash the resin with 5 column volumes (CV) of your Counterion Buffer (1.0 M NaOAc or NaCl).

-

Equilibration: Wash with 10–20 CV of Milli-Q water to remove excess salt. The eluate conductivity should match pure water.

-

Loading: Dissolve peptide in Milli-Q water and load onto the column.

-

Elution: Elute with Milli-Q water. The peptide (cationic) will pass through, while TFA (anionic) binds to the resin, exchanging for Acetate/Chloride.

-

Collection: Collect UV-active fractions, combine, and lyophilize.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for removing TFA based on your specific constraints.

Caption: Decision tree for selecting the optimal TFA removal strategy based on peptide scale and chemical sensitivity.

Verification: How to confirm success

Do not assume the salt is gone. You must verify.

-

19F NMR (Gold Standard):

-

Ion Chromatography (IC):

-

Highly accurate for quantifying Chloride/Acetate vs. Trifluoroacetate ratios.

-

Essential for GMP or clinical-grade materials.

-

References

-

Sikora, K., et al. (2018).[4] Removing Trifluoroacetic Acid (TFA) from Synthetic Peptides.[1][2][5][6][7][8][9] International Journal of Peptide Research and Therapeutics.[4]

-

LifeTein Technical Support. (2024). TFA Removal Service and Protocols.

-

Gaussier, H., et al. (2002).

-

USP General Chapter <761>.

Sources

- 1. lifetein.com [lifetein.com]

- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. omizzur.com [omizzur.com]

Validation & Comparative

A Comparative Guide to Amine Reactivity: Lysine vs. Cys(3-aminopropyl)

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of which nucleophilic handle to target on a protein is a critical decision that dictates the strategy, efficiency, and homogeneity of the final product. While the primary amine on the lysine side chain is the most conventional target, the advent of site-specific modification techniques has introduced alternatives, such as engineering a primary amine onto a cysteine residue. This guide provides an in-depth, objective comparison of the reactivity of the native lysine ε-amine versus a synthetically introduced primary amine on a Cys(3-aminopropyl) residue, supported by fundamental chemical principles and practical experimental considerations.

Foundational Principles: Understanding Amine Reactivity in Bioconjugation

The reactivity of a primary amine in a bioconjugation reaction, typically with an electrophile like an N-hydroxysuccinimide (NHS) ester, is governed by two principal factors: its nucleophilicity and its steric accessibility.

-

Nucleophilicity & pH Dependence: The reactive species is the deprotonated, neutral amine (-NH₂), which possesses a lone pair of electrons ready to attack an electrophilic center.[1] The concentration of this reactive species is dictated by the amine's acid dissociation constant (pKa) and the pH of the reaction buffer. At a pH below the pKa, the amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺).[1][2] As the pH increases above the pKa, the equilibrium shifts towards the more reactive deprotonated form. However, this is a delicate balance; common electrophiles like NHS esters are susceptible to hydrolysis at alkaline pH, which competes with the desired amine reaction (aminolysis).[3][4] Therefore, bioconjugation reactions with amines are a kinetic race between aminolysis and hydrolysis, with an optimal pH range that maximizes the former while minimizing the latter, typically between pH 8.0 and 9.0.[5][6]

-

Steric Accessibility: Beyond inherent chemical reactivity, the amine must be physically accessible to the incoming electrophile. The local protein microenvironment, determined by the protein's tertiary structure, can significantly hinder the approach of a labeling reagent to a specific amine, thereby reducing its effective reactivity.[7][8]

Head-to-Head Comparison: The Contenders

Let's analyze our two primary amines within this framework.

Lysine: The Ubiquitous Workhorse

The lysine side chain terminates in a primary ε-amino group. It is one of the most abundant amino acids on protein surfaces, making it a readily available and convenient target for modification.[9][]

-

pKa and Reactivity: The ε-amino group of lysine in the context of a polypeptide chain has a pKa of approximately 10.5.[2][9][] Consequently, at physiological pH (~7.4), it is almost entirely protonated and non-reactive. To achieve an effective reaction rate, the pH must be raised to between 8.5 and 9.5 to increase the population of the nucleophilic -NH₂ form.[5][11]

-

Accessibility and Heterogeneity: While numerous lysines are solvent-exposed, their accessibility can vary dramatically depending on the local protein fold.[12] This differential accessibility, combined with the sheer number of lysine residues (a typical IgG antibody has ~90), means that standard lysine-directed conjugation strategies almost invariably produce a heterogeneous mixture of products with different numbers of labels at various locations.[8][9] This heterogeneity can be a significant drawback for applications requiring precisely defined conjugates, such as antibody-drug conjugates (ADCs).

Cys(3-aminopropyl): The Engineered Alternative

Cys(3-aminopropyl) is not a natural amino acid. It is created by post-translationally modifying a cysteine residue, typically through alkylation of its thiol group with a reagent like 3-bromopropylamine. This results in a primary amine attached to the protein backbone via a flexible three-carbon linker.

-

pKa and Reactivity: The primary amine on the 3-aminopropyl group is an aliphatic amine whose local electronic environment is very similar to that of lysine's ε-amine. Simple primary alkyl amines have pKa values in the range of 10.5 to 11.0.[13] For example, the structurally similar compound 3-aminopropyltrimethoxysilane has a predicted pKa of 10.61.[14] Therefore, the intrinsic, pH-dependent reactivity of the Cys(3-aminopropyl) amine is expected to be nearly identical to that of the lysine ε-amine.

-

Accessibility and Homogeneity: This is where Cys(3-aminopropyl) presents its key advantage. The amine is positioned at the end of a flexible linker, which projects it away from the protein surface and into the solvent. This significantly reduces steric hindrance compared to a lysine residue that may be partially occluded by the surrounding protein architecture. Furthermore, if the parent cysteine residue is unique (either naturally or through protein engineering), the modification is inherently site-specific , leading to a homogeneous final product.

Quantitative Data Summary

The following table summarizes the key properties and performance characteristics of each amine for bioconjugation.

| Feature | Lysine ε-Amine | Cys(3-aminopropyl) Amine | Rationale & References |

| Structure | -(CH₂)₄-NH₂ | -(Cys Backbone)-S-(CH₂)₃-NH₂ | Standard amino acid structures. |

| Typical pKa | ~10.5 | ~10.6 | The pKa of the lysine side chain is well-established.[2][9] The pKa for Cys(3-aminopropyl) is estimated from similar primary alkylamines.[13][14] |

| Optimal Reaction pH | 8.5 - 9.5 | 8.5 - 9.5 | Required to deprotonate the amine for nucleophilic attack, balancing reactivity with reagent hydrolysis.[5][11] |

| Primary Reactivity Driver | pH-dependent deprotonation | pH-dependent deprotonation | The concentration of the reactive -NH₂ species is critical for both.[1] |

| Key Differentiator | High abundance, variable accessibility | High accessibility, site-specific | Lysine's reactivity is context-dependent due to protein folding[8], while the aminopropyl linker enhances solvent exposure. Cysteine modification allows for precise localization.[15] |

| Resulting Product | Heterogeneous mixture | Homogeneous, single species | Targeting multiple lysines leads to varied products[16], whereas targeting a single engineered cysteine yields a uniform product. |

Visualizing the Chemistry and Workflow

Diagrams provide a clear visual language for understanding the underlying mechanisms and experimental processes.

Reaction Mechanism: Aminolysis vs. Hydrolysis

The core reaction for both amines when using a common NHS ester involves a nucleophilic attack. However, this desired reaction is always in competition with the hydrolysis of the ester by water.

Caption: NHS ester reaction with a primary amine (Aminolysis) vs. the competing hydrolysis side-reaction.

Structural Comparison and Accessibility

The key physical difference between the two amines is their positioning relative to the protein backbone.

Caption: Steric accessibility of a lysine amine versus a more exposed Cys(3-aminopropyl) amine.

Experimental Protocol: A Head-to-Head Reactivity Assay

To empirically determine the relative reactivity, a direct comparison can be performed using model peptides and a fluorescent NHS ester. This protocol provides a self-validating system to quantify the rate of conjugation.

Objective: To compare the reaction kinetics of an NHS-ester dye with a lysine-containing peptide versus a Cys(3-aminopropyl)-containing peptide.

Materials:

-

Peptide 1 (Lys-Peptide): e.g., Ac-Gly-Gly-Gly-Lys -Gly-Gly-Gly-NH₂

-

Peptide 2 (Cys(AP)-Peptide): e.g., Ac-Gly-Gly-Gly-Cys(3-aminopropyl) -Gly-Gly-Gly-NH₂

-

Note: Peptides should be of high purity (>95%), and concentrations confirmed by amino acid analysis or A280 if containing Trp/Tyr.

-

-

Amine-Reactive Dye: Fluorescein NHS Ester (or similar), 10 mM stock in anhydrous DMSO.

-

Reaction Buffer: 100 mM Sodium Borate, pH 8.5.[17]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Analysis: Reverse-Phase HPLC system with a C18 column and a fluorescence detector.

Workflow Diagram:

Caption: Experimental workflow for the comparative kinetic analysis of amine reactivity.

Step-by-Step Methodology:

-

Preparation: Allow all reagents to come to room temperature. Prepare fresh stock solutions of the peptides in the Reaction Buffer.

-

Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures. For a 100 µL final volume, add the appropriate volume of peptide stock and Reaction Buffer to achieve a final peptide concentration of 100 µM. Include a "No Peptide Control" containing only Reaction Buffer to measure dye hydrolysis.

-

Initiation: To start the reaction, add 1 µL of the 10 mM NHS-Ester Dye stock solution to each tube (final concentration 100 µM, a 1:1 molar ratio to peptide for kinetic analysis, or 10x excess for endpoint analysis). Vortex gently and immediately start a timer.

-